3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide
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Description
3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H26N4O2 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.20557608 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Thermal Reaction Studies
Research in the synthesis and thermal reaction of related heterocyclic compounds demonstrates the formation of pyrazolo[1,5-a]pyridines and isoxazoles through specific reactions. For example, Tamura et al. (1973) explored the preparation of 2,2-diacyl-N-(1-pyridinio)vinylaminides and their refluxing in xylene, which afforded ethyl pyrazolo[1,5-a]pyridine-3-carboxylates. This study underscores the thermal lability of certain vinylaminides, leading to the generation of isoxazole derivatives in high yields, highlighting the intricate pathways in synthesizing complex heterocyclic structures (Tamura, Y., Miki*, Y., Sumida, Y., & Ikeda, M., 1973).
Characterization and Cytotoxicity of Pyrazole Derivatives
In the realm of medicinal chemistry, Hassan, Hafez, and Osman (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further processed them into pyrazolo[1,5-a]pyrimidine derivatives. These compounds were then assessed for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. Such studies are crucial for identifying new therapeutic agents and understanding the structure-activity relationships within heterocyclic compounds (Hassan, A. S., Hafez, T., & Osman, S. A., 2014).
Novel Compounds for Hypertensive Activity
Kumar and Mashelker (2007) explored the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety. The study aimed at developing compounds expected to exhibit enhanced hypertensive activity, showcasing the potential of such chemical structures in contributing to cardiovascular drug discovery (Kumar, N. & Mashelker, U. C., 2007).
Antiallergic Activity of Pyridine Derivatives
Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines and their tetrazole analogues, demonstrating significant antiallergic activity in rats. This research highlights the potential of such compounds in developing new antiallergic medications, with certain derivatives showing potency significantly greater than existing treatments like disodium cromoglycate (Nohara, A., Ishiguro, T., Ukawa, K., Sugihara, H., Maki, Y., & Sanno, Y., 1985).
properties
IUPAC Name |
N-(2-methoxy-1-pyridin-2-ylethyl)-N,2-dimethyl-5-(2-methylpropyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-13(2)10-14-11-16(22(4)20-14)18(23)21(3)17(12-24-5)15-8-6-7-9-19-15/h6-9,11,13,17H,10,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEOVHNIWKUMOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)N(C)C(COC)C2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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